molecular formula C12H15O5- B1239125 3,4,5-Trimethoxydihydrocinnamate

3,4,5-Trimethoxydihydrocinnamate

Cat. No.: B1239125
M. Wt: 239.24 g/mol
InChI Key: ZCYXGVJUZBKJAI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxydihydrocinnamate is a monocarboxylic acid anion that is the conjugate base of 3,4,5-trimethoxydihydrocinnamic acid, formed by proton loss from the carboxy group. It derives from a propionate. It is a conjugate base of a 3,4,5-trimethoxydihydrocinnamic acid.

Scientific Research Applications

Cholinesterase Inhibitory Activity

3,4,5-Trimethoxycinnamates demonstrate notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes significant in neurological function. One study synthesized a series of these compounds, observing their varying degrees of inhibition on AChE and BChE, with specific compounds showing high selectivity indexes and minimal cytotoxicity (Kos et al., 2021).

Anticancer Activity

The hybridization of 3,4,5-trimethoxycinnamic acid with β-ionone, yielding compounds with significant cytotoxicity against cancer cells, exemplifies the anticancer potential of these compounds. This cytotoxicity is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells, possibly through reactive oxygen species generation and mitochondrial disruption (Li et al., 2021).

Metabolic Studies

Research into the metabolism of 3,4,5-trimethoxycinnamic acid in rats revealed multiple metabolic pathways, including hydrogenation, O-demethylation, and conjugation. These studies are crucial for understanding how such compounds are processed in biological systems (Meyer & Scheline, 1972).

Anti-Stress and Antidepressant Effects

Investigations into the effects of 3,4,5-trimethoxycinnamic acid on stress and depression in animal models have shown promising results. For example, TMCA treatment in mice subjected to restraint stress alleviated anxiety and depression-like behaviors, suggesting potential therapeutic applications for mental health disorders (Leem & Oh, 2015).

Inflammatory and Antioxidant Properties

Methyl 3,4,5-trimethoxycinnamate (MTC) has demonstrated anti-inflammatory and antioxidant activities in macrophages and macrophage-adipocyte co-cultures. It inhibits the production of pro-inflammatory cytokines and enhances glucose uptake, indicating its potential for managing inflammation-related disorders (Olajide et al., 2020).

GABAergic System Interaction

3,4,5-Trimethoxycinnamic acid (TMCA) has been shown to influence the γ-aminobutyric acid (GABA)ergic system in mice, enhancing sleep quality and duration. This interaction suggests potential applications in managing sleep disorders and related neurological conditions (Lee et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 3,4,5-trimethoxycinnamamides have been explored, highlighting their potential as therapeutic agents. These studies contribute to understanding the structure-activity relationships and potential medical applications of these compounds (Jung et al., 2013).

Antiarrhythmic Potential

Studies on methyl 3,4,5-trimethoxycinnamate, a component of Polygalae Radix, have shown its potential antiarrhythmic effects in rabbit myocytes. It appears to act by inhibiting calcium channels, suggesting a novel approach to managing cardiac arrhythmias (Zhao et al., 2013).

Sedative Effects

3,4,5-trimethoxycinnamic acid (TMCA) has been identified as a sedative component in traditional Kampo medicine. Its administration in animal models has shown to prolong sleep and suppress stress responses, indicating its potential use in managing insomnia and anxiety (Kawashima et al., 2004).

Anti-inflammatory and Immunomodulatory Properties

Compounds like ethyl 3',4',5'-trimethoxycinnamate have shown significant anti-inflammatory and immunomodulatory properties. These findings suggest potential therapeutic applications in treating inflammatory diseases and modulating immune responses (Kumar et al., 2005).

Biochemical Characterization

Biochemical characterization of enzymes involved in the formation of 3,4,5-trimethoxybenzoate and 3,4,5-trimethoxycinnamate in plants like Rauwolfia serpentina has provided insights into their biosynthesis and potential applications in pharmacology (Wiens & De Luca, 2016).

Antimicrobial Activity

The synthesis and study of hydrazides and ylidenhydrazides of 3,4,5-trimethoxycinnamate derivatives have revealed their potential antimicrobial activity, underscoring the importance of structural modifications in enhancing biological efficacy (Samelyuk & Kaplaushenko, 2013).

Properties

Molecular Formula

C12H15O5-

Molecular Weight

239.24 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)/p-1

InChI Key

ZCYXGVJUZBKJAI-UHFFFAOYSA-M

SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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